Sodium amino-tris(methylenesulphonate)

Description

Historical Context of Polyfunctional Amine-Based Ligands in Applied Chemistry

The study of amines, organic compounds containing nitrogen atoms, dates back to the early days of organic chemistry. ijrpr.com Their ability to coordinate with metal ions through the lone pair of electrons on the nitrogen atom has long been recognized. The development of polyfunctional amine-based ligands, which contain multiple amine groups, marked a significant advancement in coordination chemistry. These ligands can bind to a metal ion at multiple points, a phenomenon known as chelation, which results in significantly more stable metal complexes compared to those formed with monodentate ligands (ligands that bind at only one point).

Historically, polyfunctional amines have been crucial in the development of synthetic chemistry, serving as key intermediates in many pathways. ijrpr.com In the mid-20th century, extensive research into compounds like ethylenediaminetetraacetic acid (EDTA) demonstrated the immense utility of polyamine derivatives as powerful sequestering agents for metal ions. This paved the way for their widespread use in various fields, from industrial water treatment to analytical chemistry and medicine. ijrpr.com The introduction of macrocyclic polyamines in the 1960s further propelled the field, leading to the development of supramolecular chemistry and the design of highly selective host-guest systems. researchgate.netroyalsocietypublishing.org These macrocyclic compounds, with their unique cavity structures, can form exceptionally stable and specific complexes with various ions, finding applications as biosensors, imaging agents, and catalysts. royalsocietypublishing.org

Evolution of Aminophosphonate Chemistry in Scientific Research

The chemistry of aminophosphonates began to attract significant attention following the discovery of their natural occurrence and their structural similarity to amino acids. researchgate.net A pivotal moment in the synthesis of these compounds was the development of methods like the Kabachnik-Fields reaction, a one-pot condensation of an amine, a carbonyl compound (like formaldehyde), and a phosphite (B83602). mdpi.comwikipedia.org This reaction provided an accessible route to a wide array of α-aminophosphonates. mdpi.comsemanticscholar.org

Research into aminophosphonic acids and their derivatives, such as Sodium amino-tris(methylenesulphonate), revealed their remarkable potential. researchgate.net The phosphonate (B1237965) group's ability to act as a strong chelating agent for di- and trivalent metal ions led to numerous applications. These compounds exhibit excellent scale inhibition properties, particularly against calcium carbonate, by preventing the formation and growth of mineral scale deposits in water systems. sinochlorine.com This has made them indispensable in industrial water treatment for cooling systems, boilers, and oilfields. sinochlorine.comchemicalbook.comkerton-industry.com The evolution of this field continues with the synthesis of novel aminophosphonate derivatives with tailored properties for specific applications in materials science, catalysis, and medicinal chemistry. researchgate.netmdpi.com

Focus Compound: Sodium amino-tris(methylenesulphonate)

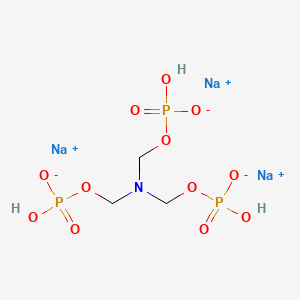

While the user requested information on "Sodium amino-tris(methylenesulphonate)," extensive database searches consistently link this name and its primary CAS Number (20592-85-2) to the phosphonate analogue, the sodium salt of Amino Trimethylene Phosphonic Acid (ATMP). The properties and applications described are characteristic of a phosphonate rather than a sulphonate. Therefore, this article focuses on the widely recognized phosphonate compound associated with this identifier. It is commonly referred to by various names, including ATMP sodium salt and Sodium [nitrilotris(methylene)]trisphosphonate. guidechem.comjnfuturechemical.comalfa-chemistry.com

This compound is the sodium salt of Amino-tris(methylenephosphonic acid), a powerful chelating agent. wikipedia.org Its structure features a central nitrogen atom bonded to three methylenephosphonate groups. This arrangement allows it to bind tightly to metal ions, making it an effective sequestering agent and scale inhibitor. sinochlorine.comguidechem.com

Table 1: Chemical Identity of Sodium amino-tris(methylenesulphonate)

| Property | Value |

|---|---|

| Common Name | Sodium amino-tris(methylenesulphonate) |

| Synonyms | ATMP Sodium Salt, Sodium [nitrilotris(methylene)]trisphosphonate, ATMP.Na4, ATMP.Na5 chemicalbook.comkerton-industry.comjnfuturechemical.comalfa-chemistry.com |

| CAS Number | 20592-85-2 guidechem.comjnfuturechemical.com |

| Molecular Formula | C₃H₈NNa₄O₉P₃ / C₃H₇NNa₅O₉P₃ (depending on the salt form) alfa-chemistry.com |

| Parent Acid | Amino-tris(methylenephosphonic acid) (ATMP) wikipedia.org |

Research Findings on Sodium amino-tris(methylenesulphonate)

Research has established that Sodium amino-tris(methylenesulphonate) is a highly effective scale inhibitor due to its excellent chelation ability, low threshold inhibition, and capacity for lattice distortion. sinochlorine.com It is particularly effective in preventing the precipitation of mineral salts like calcium carbonate. kerton-industry.com The compound is chemically stable in water and resistant to hydrolysis. sinochlorine.com

Its primary mechanism of action involves binding to metal ions in solution, preventing them from forming insoluble scale deposits. guidechem.com It can also distort the crystal lattice of forming scale, making it less likely to adhere to surfaces. At higher concentrations, it also demonstrates good corrosion inhibition properties. sinochlorine.com

Table 2: Key Properties and Applications

| Property | Description |

|---|---|

| Appearance | White crystalline powder or a clear, colorless to pale yellow aqueous solution. guidechem.comhaihangchem.com |

| Solubility | Highly soluble in water. guidechem.com |

| pH (1% solution) | 10.0 - 11.0. haihangchem.com |

| Primary Function | Chelating (Sequestering) Agent, Scale and Corrosion Inhibitor. sinochlorine.comguidechem.com |

| Industrial Uses | Water treatment for circulating cooling systems in power plants and refineries, oilfield water systems, and as an inhibitor for reverse osmosis membranes. chemicalbook.comkerton-industry.com |

| Other Applications | Used in the textile industry as a dyeing and printing auxiliary and as an auxiliary raw material in some chemical syntheses. guidechem.comhaihangchem.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H9NNa3O12P3 |

|---|---|

Molecular Weight |

412.99 g/mol |

IUPAC Name |

trisodium;[bis[[hydroxy(oxido)phosphoryl]oxymethyl]amino]methyl hydrogen phosphate |

InChI |

InChI=1S/C3H12NO12P3.3Na/c5-17(6,7)14-1-4(2-15-18(8,9)10)3-16-19(11,12)13;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;/q;3*+1/p-3 |

InChI Key |

PBMKEHHTKRIEFA-UHFFFAOYSA-K |

Canonical SMILES |

C(N(COP(=O)(O)[O-])COP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Amino Tris Methylenephosphonic Acid Derivatives

Elucidation of Mannich-Type Condensation Reaction Mechanisms

The Kabachnik-Fields reaction involves the condensation of an amine, a carbonyl compound (such as an aldehyde or ketone), and a hydrophosphoryl compound, typically a dialkyl phosphite (B83602). organic-chemistry.orgarkat-usa.org The mechanism of this reaction is complex and highly dependent on the nature and reactivity of the substrates involved. nih.govcore.ac.uk Two primary pathways have been identified through mechanistic and kinetic studies: the "imine pathway" and the "hydroxyphosphonate pathway". nih.govcore.ac.uk

In the imine pathway , the reaction commences with the formation of an imine (a Schiff base) from the condensation of the amine and the carbonyl compound. This is followed by the nucleophilic addition of the dialkyl phosphite to the C=N double bond of the imine intermediate to yield the final α-aminophosphonate product. arkat-usa.orgnih.gov This route is generally favored when using weakly basic amines, like aniline, which can facilitate the initial imine formation. organic-chemistry.orgnih.gov

Alternatively, the hydroxyphosphonate pathway begins with the reaction between the carbonyl compound and the dialkyl phosphite to form an α-hydroxyphosphonate intermediate. nih.govcore.ac.uk Subsequently, the hydroxyl group is substituted by the amine in a nucleophilic substitution step to afford the α-aminophosphonate. nih.govcore.ac.uk This pathway is more likely when more nucleophilic amines, such as cyclohexylamine (B46788), are used. nih.gov In situ Fourier Transform Infrared (FTIR) spectroscopy has been used to monitor these reactions, in some cases indicating the involvement of the imine intermediate. nih.govnih.gov

Reactant Stoichiometry and Reaction Kinetics Studies

The standard laboratory protocol for the Kabachnik-Fields reaction often employs equimolar quantities of the three reactants: the amine, the carbonyl compound, and the dialkyl phosphite. benthamdirect.com However, variations exist, and in some procedures, an excess of one reagent, such as the phosphite, may be used, which can also serve as the reaction solvent. benthamdirect.com

Kinetic studies have been crucial in elucidating that the reaction mechanism is not universal but rather depends on the specific reactants. nih.govcore.ac.uk The competition between the two nucleophiles (the amine and the phosphite) for the electrophilic carbonyl compound dictates the prevailing pathway. nih.gov The relative basicity and nucleophilicity of the amine, as well as the electrophilicity of the carbonyl compound, are determining factors. For example, studies have shown that for the condensation of aniline, benzaldehyde, and dialkyl phosphite, the reaction proceeds via the imine mechanism. Conversely, using a more basic amine like cyclohexylamine with the same aldehyde and phosphite tends to favor the hydroxyphosphonate route. nih.gov

| Amine Type | Carbonyl Type | Favored Reaction Pathway | Reference |

|---|---|---|---|

| Weakly Basic (e.g., Aniline) | Aldehyde (e.g., Benzaldehyde) | Imine Pathway | organic-chemistry.orgnih.gov |

| Strongly Basic / Nucleophilic (e.g., Cyclohexylamine) | Aldehyde (e.g., Benzaldehyde) | Hydroxyphosphonate Pathway | nih.gov |

Influence of Catalysis on Reaction Efficiency and Selectivity

A vast array of catalysts has been developed to improve the efficiency, yield, and selectivity of the Kabachnik-Fields reaction. These catalysts can be broadly categorized as Lewis acids, Brønsted acids, metal complexes, and various heterogeneous catalysts. The choice of catalyst can significantly reduce reaction times and temperatures, and in some cases, control stereoselectivity. nih.govmdpi.com

Lewis acids such as magnesium perchlorate (B79767) (Mg(ClO₄)₂), indium(III) chloride (InCl₃), zinc chloride (ZnCl₂), and iron(III) chloride (FeCl₃) have proven to be highly effective. organic-chemistry.orgacs.orgnih.gov Mg(ClO₄)₂ is noted as an extremely efficient catalyst for solvent-free conditions, leading to high yields in short reaction times. acs.org Metal triflates are also employed, though they can generate triflic acid in situ, which may cause side reactions with sensitive substrates. acs.org

Various metal complexes, including those of ruthenium, zirconium, nickel, and copper, have been successfully used to catalyze the reaction. nih.govrsc.org For instance, a zirconium-based catalyst prepared from the 7,7′-di-t-butylVANOL ligand has been developed for asymmetric Kabachnik-Fields reactions, providing α-aminophosphonates with high enantiomeric excess (ee) for both aromatic and aliphatic aldehydes. rsc.org Nanocatalysts, such as those based on Cu/Au and gadolinium oxide, have also been applied, often in conjunction with microwave irradiation to enhance reaction rates. mdpi.com

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Magnesium Perchlorate (Mg(ClO₄)₂) | Aldehyde/Ketone, Amine, Phosphite | Solvent-free | Room Temperature or Heat | High | acs.org |

| Iron(III) Chloride (FeCl₃) | Aromatic Aldehyde, Amine, Diethylphosphite | THF | 60°C, 30-120 min | 73-84% | nih.gov |

| Zinc Chloride / Triphenylphosphine (ZnCl₂/PPh₃) | Hydrazide, Aromatic Aldehyde, Diphenyl phosphite | Not specified | Room Temperature | 75-84% | nih.gov |

| Zirconium Complex | Aromatic/Aliphatic Aldehyde, Aniline, Phosphite | Not specified | Not specified | up to 96% (98% ee) | rsc.org |

| Indium(III) Chloride (InCl₃) | Aldehyde/Ketone, Amine, Phosphite | Not specified | Not specified | High | organic-chemistry.org |

| Boric Acid (H₃BO₃) | Amine, Benzaldehyde, Trimethyl phosphite | Solvent-free | Not specified | Good | mdpi.com |

Purification and Isolation Strategies for Aminophosphonates

The purification and isolation of the synthesized α-aminophosphonates depend on the physical properties of the product and the nature of any impurities. Standard laboratory techniques are typically employed.

For solid products, isolation can often be achieved through simple precipitation from the reaction mixture, followed by filtration and washing with an appropriate solvent to remove unreacted starting materials and soluble byproducts. researchgate.net Recrystallization from a suitable solvent system is a common method to obtain high-purity crystalline products.

When the product is an oil or a solid that is difficult to crystallize, column chromatography is the preferred method of purification. nih.gov Silica gel is a common stationary phase, and the eluent is chosen based on the polarity of the target compound. nih.govresearchgate.net For example, mixtures of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol (B129727) are frequently used. researchgate.net In some cases, particularly in green chemistry protocols, the work-up procedure is simplified to adding a solvent like ethyl acetate, separating the catalyst (e.g., via a magnetic field for magnetic catalysts), and washing the organic phase with water before drying and evaporating the solvent. nih.govtandfonline.com

Exploration of Green Chemistry Principles in Aminophosphonate Synthesis

Significant efforts have been directed towards developing more environmentally benign methods for aminophosphonate synthesis, aligning with the principles of green chemistry. benthamdirect.combenthamdirect.com These approaches aim to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency.

A major focus has been the implementation of solvent-free reaction conditions . acs.orgresearchgate.net In many instances, one of the liquid reactants, such as the dialkyl phosphite, can act as the solvent, or the reaction can be run neat, especially with the aid of a catalyst. benthamdirect.com This minimizes the use of volatile organic compounds (VOCs).

Microwave (MW) irradiation has emerged as a powerful tool for accelerating the Kabachnik-Fields reaction. nih.govnih.gov MW-assisted synthesis often leads to dramatically reduced reaction times, higher yields, and increased product purity compared to conventional heating. nih.govnih.gov Importantly, many MW-assisted syntheses can be performed without any catalyst or solvent, further enhancing their green credentials. nih.govnih.govsemanticscholar.org

Ultrasonic irradiation is another alternative energy source used to promote the reaction, often under solvent-free conditions at room temperature, providing excellent yields. mdpi.comtandfonline.com Additionally, the use of water as a reaction medium and the development of recyclable catalysts, such as dicationic ionic liquids or magnetically separable nanoparticles, are key areas of green chemistry research in this field. mdpi.comtandfonline.com

Investigation of High-Yield and Scalable Synthetic Routes

The development of high-yield and scalable synthetic routes is crucial for the practical application of aminophosphonates. Many of the green chemistry approaches also fulfill the criteria for being high-yield. For example, catalyst-free and solvent-free microwave-assisted procedures are frequently reported to produce α-aminophosphonates in yields often exceeding 80-90%. nih.gov

For large-scale synthesis, moving from traditional batch processes to continuous flow technology offers several advantages, including improved heat and mass transfer, better reaction control, enhanced safety, and easier scalability. researchgate.net The Kabachnik-Fields reaction has been successfully implemented in continuous flow microwave reactors. These systems have been shown to require shorter reaction times and lower excesses of reagents compared to batch reactions, facilitating the synthesis of α-aminophosphonates on a larger scale. researchgate.net

Furthermore, direct synthesis routes from elemental white phosphorus (P₄) are being explored as a more atom-economical and greener alternative to traditional methods that rely on PCl₃. chinesechemsoc.org A copper-catalyzed multicomponent reaction of amines, alcohols, and P₄ using air as the oxidant has been developed to produce α-aminophosphonates in high yields, representing a significant step towards more sustainable and scalable production. chinesechemsoc.org

Advanced Solution Phase Coordination Chemistry

Quantitative Analysis of Metal Ion Complexation Equilibria

The ability of Sodium amino-tris(methylenesulphonate) to form stable complexes with metal ions is the foundation of its utility as a chelating agent. guidechem.com However, a thorough quantitative understanding of these complexation equilibria requires precise thermodynamic and stability data, which is largely undocumented for this specific compound.

Thermodynamic Parameters of Metal-Lligand Binding

Detailed thermodynamic studies, such as isothermal titration calorimetry (ITC), are necessary to determine the enthalpy (ΔH) and entropy (ΔS) changes associated with the formation of metal-ligand complexes. These parameters provide insight into the nature of the bonding and the driving forces of the complexation reaction.

Despite extensive searches of scientific databases, no specific data tables containing the thermodynamic parameters for the binding of metal ions with Sodium amino-tris(methylenesulphonate) could be located. Such studies would be invaluable in elucidating the fundamental coordination chemistry of this ligand and allowing for comparisons with its more extensively studied phosphonate (B1237965) counterpart.

Speciation Diagrams and Stability Constants Across pH Ranges

The stability of metal complexes with Sodium amino-tris(methylenesulphonate) is expected to be highly dependent on the pH of the solution, as the sulphonate groups and the central nitrogen atom can be protonated or deprotonated. Speciation diagrams, constructed from potentiometric titration data, are essential for visualizing the distribution of different complex species as a function of pH. The stability constants (log K) quantify the strength of the metal-ligand interactions for each species.

Currently, there are no published speciation diagrams or comprehensive tables of stability constants for metal complexes of Sodium amino-tris(methylenesulphonate). For its phosphonate analogue, ATMP, such data is more readily available and demonstrates strong chelation with a variety of divalent and trivalent metal ions. The generation of similar data for the sulphonate compound is a critical area for future research.

Spectroscopic Characterization of Chelate Structures in Aqueous Media

Spectroscopic techniques are powerful tools for probing the coordination environment of metal ions and the structural details of their complexes in solution.

Nuclear Magnetic Resonance (NMR) Studies of Coordination Modes

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the coordination modes of a ligand to a metal center. Changes in the chemical shifts of the ligand's protons and carbon atoms upon complexation can indicate which functional groups are involved in binding. Furthermore, for certain paramagnetic metal ions, NMR can be used to probe the structure of the complex through the analysis of hyperfine shifts.

Specific NMR studies detailing the coordination modes of Sodium amino-tris(methylenesulphonate) with various metal ions have not been reported in the available literature. Such investigations would be crucial for understanding how the ligand arranges itself around a central metal ion in an aqueous environment.

Electronic Absorption Spectroscopy for Metal-Ligand Interactions

Electronic absorption (UV-Vis) spectroscopy is a widely used technique to study the formation of metal complexes. The formation of a metal-ligand bond can lead to the appearance of new absorption bands or shifts in existing bands, which can be monitored to study the stoichiometry and stability of the complexes.

While the principles of using UV-Vis spectroscopy for the study of metal-ligand interactions are well-established, specific electronic absorption spectra and their detailed analysis for complexes of Sodium amino-tris(methylenesulphonate) are not present in the current body of scientific literature.

Kinetic Investigations of Complex Formation and Dissociation

The kinetics of complex formation and dissociation are critical for understanding the mechanism of chelation and the dynamic behavior of the complexes in solution. Techniques such as stopped-flow spectroscopy can be employed to measure the rates of these fast reactions.

There is a lack of published research on the kinetics of complex formation and dissociation for Sodium amino-tris(methylenesulphonate). Understanding the rates at which this ligand binds to and releases metal ions would provide valuable insights into its efficacy in various applications.

Rational Design Principles for Metal Ion Selectivity and Affinity

The rational design of chelating agents involves the strategic modification of ligand architecture to achieve high affinity and selectivity for specific metal ions. mdpi.comnih.gov This process is guided by fundamental principles of coordination chemistry that relate the structural and electronic properties of the ligand to the stability of the resulting metal complex. For Sodium amino-tris(methylenesulphonate), its efficacy as a chelating agent is rooted in a combination of its molecular structure, the nature of its donor atoms, and the thermodynamic principles governing complex formation.

The ligand's structure features a central tertiary amine nitrogen atom connected to three methylenesulphonate groups. This tripodal arrangement allows it to act as a polydentate ligand, capable of enveloping a metal ion to form a highly stable chelate complex. The key to its selectivity and affinity lies in the interplay of several factors, including the Hard and Soft Acids and Bases (HSAB) principle, the chelate effect, and the specific nature of its sulphonate donor groups.

Hard and Soft Acids and Bases (HSAB) Principle

A foundational concept for predicting the stability of coordination complexes is the Hard and Soft Acids and Bases (HSAB) theory. libretexts.org This principle posits that stable complexes are formed when hard Lewis acids preferentially interact with hard Lewis bases, and soft acids prefer to interact with soft bases. wikipedia.org

Hard acids are typically small, highly charged, and not easily polarizable metal ions.

Soft acids are larger, have a low positive charge, and are highly polarizable.

Hard bases are atoms with high electronegativity, low polarizability, and are difficult to oxidize, such as oxygen and fluorine. latech.edu

Soft bases have low electronegativity, are large, and easily polarizable, such as sulfur and phosphorus.

In the amino-tris(methylenesulphonate) anion, the potential donor atoms are the central tertiary amine nitrogen and the oxygen atoms of the three sulphonate groups. The oxygen atoms are classified as hard bases, while the tertiary amine nitrogen is considered a borderline base. latech.edu Consequently, the ligand as a whole is a hard chelator, designed to exhibit high affinity for hard or borderline metal ions. libretexts.org This explains its effectiveness in sequestering ions like Ca²⁺, Mg²⁺, Fe³⁺, and Al³⁺, which are all classified as hard acids. wikipedia.orglatech.edu Its ability to prevent the formation of calcium carbonate scale, in particular, is a direct consequence of its strong affinity for the hard Ca²⁺ ion.

| Classification | Acids (Metal Ions) | Bases (Donor Atoms/Groups) |

|---|---|---|

| Hard | H⁺, Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Cr³⁺, Fe³⁺ | H₂O, OH⁻, F⁻, Cl⁻, ROH, R₂O, CO₃²⁻, SO₄²⁻, PO₄³⁻, RSO₃⁻, RCOO⁻ |

| Borderline | Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pb²⁺ | Br⁻, N₃⁻, NO₂⁻, SO₃²⁻, Aniline, Pyridine, R₃N |

| Soft | Cu⁺, Ag⁺, Au⁺, Hg₂²⁺, Hg²⁺, Pd²⁺, Pt²⁺ | H⁻, I⁻, CN⁻, SCN⁻, CO, RSH, R₂S, R₃P |

The Chelate Effect

Influence of Donor Groups and Stability Constants

The affinity of a ligand for a metal ion is quantitatively expressed by the stability constant (or formation constant, K), often reported in its logarithmic form (log K). A higher log K value indicates a more stable complex and thus a greater affinity between the ligand and the metal ion.

While extensive, critically evaluated data for Sodium amino-tris(methylenesulphonate) is limited, the principles of its coordination chemistry can be further understood by comparing it to its well-studied phosphonate analogue, Aminotris(methylenephosphonic acid) (ATMP). Both sulphonate (R-SO₃⁻) and phosphonate (R-PO₃²⁻) groups are hard oxygen donors, but they differ in charge and geometry, which influences their coordinating strength and the stability of the resulting complexes. researchgate.netnih.gov Phosphonates typically carry a higher negative charge at neutral pH and are known to form exceptionally stable complexes with a variety of metal ions. alanplewis.com

The table below presents stability constants for the phosphonate analogue, ATMP, with several divalent metal ions. This data illustrates the high affinity for hard (Ca²⁺, Mg²⁺) and borderline (Ni²⁺, Cu²⁺, Zn²⁺) metal ions, consistent with the predictions of HSAB theory. The stability generally follows the Irving-Williams series for the transition metals (Co < Ni < Cu > Zn). fiveable.me

| Metal Ion | log KML |

|---|---|

| Mg²⁺ | 7.52 |

| Ca²⁺ | 7.86 |

| Co²⁺ | 14.0 |

| Ni²⁺ | 15.2 |

| Cu²⁺ | 19.6 |

| Zn²⁺ | 16.1 |

The rational design of Sodium amino-tris(methylenesulphonate) as a chelator for hard metal ions is thus a clear application of established coordination chemistry principles. Its structure provides multiple hard donor atoms arranged in a pre-organized, tripodal fashion that leverages the chelate effect to form highly stable complexes with target ions like calcium, magnesium, and iron(III).

Interfacial Chemistry and Adsorption Phenomena on Substrates

Elucidation of Adsorption Mechanisms on Metallic Surfaces

The adsorption of amino-tris(methylenesulphonate) onto metallic surfaces, particularly carbon steel, is a critical step in its function as a corrosion inhibitor. The process involves the formation of a protective layer that isolates the metal from the corrosive environment. Studies on the acid form of this compound, Aminotris(methylenephosphonic acid) (ATMP), have provided significant insights into these mechanisms, which are largely applicable to its sodium salt.

The relationship between the concentration of an inhibitor in solution and the extent of its adsorption on a metal surface at a constant temperature can be described by adsorption isotherms. For amino-tris(methylenesulphonate) and its acid form, the adsorption behavior on steel surfaces has been found to align with established models, primarily the Langmuir and Temkin isotherms.

The Langmuir adsorption isotherm is frequently employed to model the adsorption of phosphonates on steel. ingentaconnect.comresearchgate.net This model presupposes the formation of a monolayer of the inhibitor on the metal surface, with each active site on the surface holding one adsorbate molecule. The adsorption of ATMP on carbon steel surfaces has been shown to obey the Langmuir isotherm, suggesting a uniform surface with equivalent adsorption sites. researchgate.net The standard free energy of adsorption (ΔG°ads) is a key thermodynamic parameter derived from the Langmuir isotherm, indicating the spontaneity of the adsorption process. Negative values of ΔG°ads signify a spontaneous adsorption process. The magnitude of ΔG°ads also provides insight into the nature of the adsorption; values around -20 kJ/mol or less negative are indicative of physisorption, characterized by electrostatic interactions, while values around -40 kJ/mol or more negative suggest chemisorption, involving the formation of coordinate bonds between the inhibitor and the metal surface. researchgate.net

The Temkin adsorption isotherm has also been used to describe the adsorption of ATMP on carbon steel. researchgate.net This model accounts for indirect interactions between the adsorbate molecules on the surface and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. biointerfaceresearch.com The fit of experimental data to the Temkin isotherm suggests that the metal surface is heterogeneous and that adsorbate-adsorbate interactions play a role in the adsorption process.

Below is an interactive table summarizing the applicability of these models based on research findings.

| Adsorption Isotherm Model | Key Assumptions | Applicability to Amino-tris(methylenesulphonate) on Steel |

| Langmuir | Monolayer adsorption on a homogeneous surface with no interaction between adsorbed molecules. | Frequently observed for ATMP adsorption on carbon steel, suggesting monolayer film formation. ingentaconnect.comresearchgate.net |

| Temkin | Adsorption energy decreases linearly with surface coverage due to adsorbate interactions on a heterogeneous surface. | Applied to ATMP adsorption, indicating the influence of molecular interactions on the adsorption process. researchgate.net |

Electrostatic interactions are a fundamental driving force in the adsorption of Sodium amino-tris(methylenesulphonate) onto metallic surfaces. In aqueous solutions, the phosphonate (B1237965) groups of the molecule are ionized, carrying a negative charge. Metallic surfaces, such as carbon steel in acidic or neutral solutions, typically possess a positive surface charge.

This difference in charge creates an electrostatic attraction between the negatively charged phosphonate anions and the positively charged metal surface. This initial electrostatic interaction is a key component of the physisorption process. The oxygen atoms in the phosphonate groups, with their lone pairs of electrons, are drawn to the metal surface, facilitating the initial attachment of the inhibitor molecules. ingentaconnect.com This process is spontaneous and leads to the formation of an adsorbed protective film. mdpi.com

The adsorption process can be a combination of both physisorption and chemisorption. Following the initial electrostatic attraction, there can be a transfer of electrons from the inhibitor molecule to the unoccupied d-orbitals of the iron atoms on the steel surface, leading to the formation of stronger, coordinate-type bonds characteristic of chemisorption. mdpi.com This dual mechanism ensures a stable and effective protective layer.

Interaction with Mineral and Crystalline Substrates

Sodium amino-tris(methylenesulphonate) is widely used as a scale inhibitor, preventing the precipitation of sparingly soluble salts like calcium carbonate and calcium sulfate (B86663). Its effectiveness lies in its ability to adsorb onto the surfaces of these mineral crystals, disrupting their growth.

The primary mechanism of scale inhibition by phosphonates is through their adsorption onto the active growth sites of mineral scale crystals, such as calcium carbonate (calcite) and calcium sulfate (gypsum and barite). At low concentrations, the adsorption of nitrilotris(methylenephosphonic acid) on calcite surfaces can be effectively described by the Langmuir isotherm. This suggests that the inhibitor molecules form a monolayer on the crystal surface, blocking the sites where calcium and carbonate ions would normally attach.

Research has shown that at saturation, only a small fraction of the calcite surface (around 7%) is covered by the phosphonate, indicating that adsorption occurs preferentially at high-energy sites like kinks, steps, and edges on the crystal surface. At higher concentrations, the interaction can progress from simple adsorption to the formation of multiple layers of a calcium-phosphonate complex on the calcite surface.

The binding of amino-tris(methylenesulphonate) at crystal growth sites is a multifaceted process. The phosphonate groups of the molecule interact strongly with the cations of the mineral, such as Ca²⁺ in calcite or Ba²⁺ in barite. This interaction is primarily electrostatic, with the negatively charged oxygen atoms of the phosphonate groups coordinating with the positively charged metal ions on the crystal lattice.

This binding at active growth sites effectively "poisons" the crystal surface, preventing further incorporation of lattice ions and thereby inhibiting crystal growth. This process can also lead to a distortion of the crystal lattice, further hindering the development of well-ordered scale deposits. The presence of the inhibitor can cause deformation in the crystal morphology of both adhered and precipitated crystals. The strong depression of crystal adhesion is attributed to the adsorption of the inhibitor on the growing crystals.

Impact of Surface Pretreatment on Adsorption Dynamics

The condition of the substrate surface plays a crucial role in the adsorption dynamics of any chemical species, including Sodium amino-tris(methylenesulphonate). While specific studies detailing the impact of various surface pretreatments on the adsorption of this particular compound are not extensively available, general principles of surface science provide valuable insights.

Surface pretreatment methods for metallic substrates, such as grinding with emery paper, washing with distilled water, and degreasing with solvents like acetone, are standard procedures in corrosion inhibition studies. semanticscholar.org These steps are designed to create a clean and reproducible surface, removing oxides and contaminants that could interfere with the adsorption of the inhibitor.

Surface roughness is another critical factor. An increase in surface roughness generally leads to an increased surface area, which can provide more binding sites for the inhibitor molecules to adsorb. nih.gov However, the topography of the roughness at the micro and nano-scale can also influence the orientation and packing of the adsorbed molecules, potentially affecting the quality and protective properties of the resulting film. For instance, certain topographies might provide better protection and shelter for the adsorbed inhibitor molecules. nih.gov The chemical state of the surface, such as the presence of a pre-existing oxide layer, can also significantly alter the adsorption mechanism, potentially favoring either physisorption or chemisorption.

Mechanistic Research in Scale and Corrosion Inhibition

Anti-Scale Mechanisms in Recirculating Water Systems

Sodium amino-tris(methylenesulphonate) is a highly effective scale inhibitor, particularly against common scales like calcium carbonate and calcium sulfate (B86663). researchgate.netaidic.itacs.org Its efficacy stems from several interconnected mechanisms that interfere with the crystallization process of these sparingly soluble salts.

The primary mechanism of action for Sodium amino-tris(methylenesulphonate) as a scale inhibitor is "threshold inhibition." This phenomenon describes the ability of the compound to prevent scale formation at sub-stoichiometric concentrations, meaning at levels far lower than would be required to sequester all the scale-forming cations (like Ca²⁺) in the water. researchgate.netspe.orgmdpi.com The inhibitor adsorbs onto the active growth sites of nascent microcrystals, preventing further growth and agglomeration. researchgate.netspe.org This action effectively keeps the mineral salts suspended in the bulk water, from where they can be removed, rather than allowing them to deposit on surfaces. spe.org

Experimental studies have consistently validated this threshold effect. For instance, static bottle tests demonstrate a significant reduction in calcium carbonate precipitation with only a few parts per million (ppm) of the inhibitor.

| Inhibitor Concentration (mg/L) | Inhibition Efficiency (%) |

|---|---|

| 1 | 88 |

| 2 | 91 |

| 5 | 90 |

| 10 | 85 |

| 20 | 91 |

| 50 | 100 |

| 100 | 100 |

Data adapted from static inhibition tests demonstrating the effectiveness of ATMP at low concentrations against calcium carbonate scale. mdpi.comnih.gov

Beyond simply blocking crystal growth, Sodium amino-tris(methylenesulphonate) actively modifies the structure of the crystals that do form. researchgate.netacs.org By incorporating itself into the crystal lattice, the inhibitor distorts the regular, ordered arrangement of ions. spe.org This distortion creates stress within the crystal, making it less stable and more prone to fracture. mdpi.com

A significant outcome of this mechanism is the modification of the crystal polymorph of calcium carbonate. Research using techniques like X-ray Diffraction (XRD) has shown that in the presence of this phosphonate (B1237965) inhibitor, the formation of the thermodynamically stable and strongly adherent calcite is disrupted. Instead, the less stable and more easily dispersed vaterite polymorph is preferentially formed. aidic.itmdpi.com This change in crystallography is a key factor in the compound's anti-scaling performance.

| Condition | Calcite (%) | Vaterite (%) | Aragonite (%) |

|---|---|---|---|

| Control (No Inhibitor) | ~100 | 0 | 0 |

| With ATMP | Reduced | Increased | Trace |

Summary of findings from XRD analyses on the effect of phosphonate inhibitors on CaCO₃ crystal structure, indicating a shift from calcite to vaterite. aidic.itmdpi.comresearchgate.netnih.gov

The anti-scaling process begins at the earliest stage of crystal formation: nucleation. Sodium amino-tris(methylenesulphonate) interferes with this initial step by increasing the energy barrier required for nuclei to form. It can chelate metal ions, but more importantly, it adsorbs onto the surfaces of newly formed nuclei, preventing them from reaching the critical size needed for stable growth. mdpi.com This action effectively reduces the rate of nucleation for salts such as calcium carbonate and calcium sulfate. nih.govmdpi.com For any crystals that do manage to nucleate, the inhibitor then hinders their subsequent growth by blocking active sites, as described by the threshold inhibition mechanism.

Corrosion Inhibition Mechanisms on Various Metallic Substrates

Sodium amino-tris(methylenesulphonate) also provides effective corrosion protection for various metals, such as carbon steel, commonly used in industrial water systems. acs.org Its protective action is primarily attributed to its ability to form a durable film on the metal surface and to alter the electrochemical processes that drive corrosion.

The core of the corrosion inhibition mechanism is the formation of a protective film on the metallic substrate. deswater.com This film acts as a physical barrier, isolating the metal from the corrosive aqueous environment. The film is formed through the adsorption of the Sodium amino-tris(methylenesulphonate) molecules onto the metal surface. The phosphonate groups in the molecule can form strong coordinate bonds with metal ions (e.g., Fe²⁺/Fe³⁺) on the steel surface, creating a stable, passivating layer. deswater.com

The effectiveness of this film is often enhanced when used in combination with other substances, such as zinc salts. researchgate.net In such synergistic systems, a complex film of iron and zinc phosphonates is formed, providing superior corrosion resistance. Techniques such as X-ray Photoelectron Spectroscopy (XPS) can be used to characterize these films, confirming the presence of phosphorus and the inhibitor's metallic complexes on the surface.

Electrochemical techniques are instrumental in quantifying the effectiveness of corrosion inhibitors and elucidating their mechanisms. Tafel polarization and Electrochemical Impedance Spectroscopy (EIS) are two such powerful methods.

Tafel polarization studies involve shifting the electrode potential away from its open-circuit or corrosion potential (Ecorr) and measuring the resulting current. The data reveals how the inhibitor affects both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions. Studies on systems containing ATMP often show a shift in Ecorr and a significant reduction in the corrosion current density (icorr). Depending on the specific system, it can act as an anodic, cathodic, or mixed-type inhibitor. For instance, in some studies, ATMP-based systems predominantly suppress the cathodic reaction, indicating a cathodic inhibition mechanism.

| Inhibitor System | Ecorr (mV vs SCE) | icorr (µA/cm²) |

|---|---|---|

| Blank (Ground Water) | -420 | 15.8 |

| ATMP (250 ppm) + Zn²⁺ (10 ppm) | -460 | 0.3 |

Electrochemical data showing the effect of an ATMP-Zn²⁺ formulation on the corrosion potential (Ecorr) and corrosion current density (icorr) of carbon steel. The significant decrease in icorr indicates effective corrosion inhibition. mdpi.com

Electrochemical Impedance Spectroscopy (EIS) provides further insight by measuring the impedance of the metal-solution interface over a range of frequencies. In the absence of an inhibitor, the impedance is typically low, indicating easy charge transfer (corrosion). When Sodium amino-tris(methylenesulphonate) is introduced, it forms a protective film that increases the impedance. This is often observed in Nyquist plots as a larger semicircle, corresponding to an increase in the charge transfer resistance (Rct). The capacitance of the electrical double layer (Cdl) at the interface also changes, typically decreasing as the inhibitor molecules displace water molecules at the surface. These parameters provide quantitative evidence of the formation and integrity of the protective film.

Role as a Cathodic Inhibitor and Synergistic Interactions with Other Agents (e.g., Zinc, Phosphates, Molybdate (B1676688), Nitrate)

Sodium amino-tris(methylenesulphonate), widely known in its acid form as Aminotris(methylenephosphonic acid) or ATMP, functions primarily by adsorbing onto the metal surface. Research indicates that ATMP predominantly acts as a cathodic inhibitor. semanticscholar.org This is demonstrated by its tendency to shift the corrosion potential (Ecorr) to more negative values, signifying that it primarily stifles the cathodic reaction (typically oxygen reduction) in the corrosion cell. semanticscholar.org Some studies, however, classify it as a mixed inhibitor, suggesting it also has some effect on the anodic reaction. researchgate.net The primary mechanism involves the phosphonate groups chelating with ions on the metal surface, forming a protective film that acts as a physical barrier to corrosive species. doi.org

The efficacy of Sodium amino-tris(methylenesulphonate) is significantly enhanced when used in combination with other agents, a phenomenon known as synergism.

Synergistic Interactions with Zinc (Zn²⁺): The combination of ATMP and zinc ions is a well-documented synergistic system. researchgate.net While ATMP alone can be a moderate inhibitor, its performance drastically improves with the addition of Zn²⁺. researchgate.net The mechanism involves the formation of a more robust and protective complex film on the metal surface. uoc.gr Zinc ions act as a binder, creating a polymeric zinc-phosphonate hybrid network [Zn-ATMP] that offers superior corrosion protection compared to either component alone. doi.orguoc.gr This film effectively blocks both cathodic and anodic sites. Polarization studies confirm that the ATMP-Zn²⁺ system functions as a cathodic inhibitor. researchgate.net Research in a neutral aqueous environment containing 60 ppm of chloride showed that a formulation of 250 ppm ATMP and 10 ppm of Zn²⁺ achieved a 98% inhibition efficiency. researchgate.net

The synergistic effect is clearly demonstrated in acidic media as well. A study on mild steel in 1 M HCl solution provided quantitative evidence of this interaction.

Table 1: Synergistic Corrosion Inhibition of ATMP and Zn²⁺ in 1 M HCl

| Inhibitor System | Concentration (M) | Inhibition Efficiency (%) |

|---|---|---|

| ATMP | 10⁻³ | 79.5 |

| ATMP | 10⁻² | 85.7 |

| Zn²⁺ | 10⁻³ | 10.3 |

| ATMP + Zn²⁺ | 10⁻³ + 10⁻³ | 87.2 |

| ATMP + Zn²⁺ | 10⁻² + 10⁻³ | 93.4 |

Data sourced from a study on the synergistic effects of ATMP and Zn²⁺. semanticscholar.org

Synergistic Interactions with Phosphates: Sodium amino-tris(methylenesulphonate) is often formulated with other phosphates and polyphosphates to achieve enhanced performance. nbinno.comconnectchemicals.comataman-chemicals.com While ATMP is a phosphonate, its combination with inorganic phosphates (like orthophosphates) or polyphosphates can provide more comprehensive protection. Phosphates generally function as anodic or mixed inhibitors by reacting with ferrous ions (Fe²⁺) produced at the anode to form a passivating film of iron phosphate. nih.gov This anodic inhibition mechanism complements the primarily cathodic action of ATMP, resulting in a formulation that effectively controls both corrosion reactions.

Synergistic Interactions with Molybdate: While direct studies on the ATMP-molybdate combination are not extensively detailed in the literature, synergistic effects can be inferred from the known behavior of phosphonates and molybdates. Molybdate is a non-toxic anodic inhibitor that works by helping to form and stabilize a passive oxide film on the metal surface, particularly in the presence of oxygen. The combination of a cathodic inhibitor like ATMP and an anodic inhibitor like molybdate is a common strategy in corrosion control, as it provides protection at both electrodes of the corrosion cell.

Interactions with Nitrate (B79036): The available scientific literature does not provide significant evidence or detailed studies on synergistic corrosion inhibition between Sodium amino-tris(methylenesulphonate) and nitrate compounds.

Fundamental Basis of Inhibitor Efficacy Under Varying Environmental Conditions

The performance of Sodium amino-tris(methylenesulphonate) as a corrosion inhibitor is not static; it is fundamentally influenced by the physical and chemical parameters of the aqueous environment.

Effect of Temperature: Temperature is a critical factor influencing the adsorption mechanism and, consequently, the inhibition efficiency. Research has shown that for ATMP, the inhibition efficiency tends to decrease as the temperature rises. researchgate.net A study conducted on C38 carbon steel in 1 M HCl demonstrated a clear trend of reduced efficiency as the temperature was increased from 30°C to 60°C. researchgate.net

Table 2: Effect of Temperature on the Inhibition Efficiency of ATMP (10⁻³ M) on C38 Steel in 1 M HCl

| Temperature (°C) | Inhibition Efficiency (%) |

|---|---|

| 30 | 83.7 |

| 40 | 72.5 |

| 50 | 62.1 |

| 60 | 50.8 |

Data derived from research on temperature effects on ATMP. researchgate.netresearchgate.net

This inverse relationship between temperature and efficiency suggests that the inhibitor adsorbs to the metal surface through a physical adsorption (physisorption) process. researchgate.netresearchgate.net Physisorption involves weaker intermolecular forces (like van der Waals forces) which are more easily disrupted by increased thermal energy, causing the inhibitor molecules to desorb from the surface. conicet.gov.ar

Effect of pH: The pH of the water significantly alters the efficacy of the inhibitor. The ATMP molecule has multiple acidic phosphonic groups, and its degree of ionization is highly dependent on the solution's pH. This affects its chelating ability and its adsorption characteristics on the metal surface. For instance, studies on the antibacterial properties of ATMP found that its activity was a combined result of the pH and the chemical nature of the phosphonate molecule, indicating its sensitivity to pH changes. researchgate.net In synergistic systems, pH is also critical; the protective Zn-ATMP film showed dramatically better inhibition at pH 3 compared to pH 1. uoc.gr Generally, for film-forming inhibitors, stability is highest within a specific pH range. Extreme pH values can destabilize the protective film, reducing inhibitor performance. researchgate.netosti.gov

Effect of Water Composition: Sodium amino-tris(methylenesulphonate) is known for its effectiveness in challenging water conditions, such as those with high hardness or salinity.

Water Hardness: The fundamental basis for its efficacy in hard water lies in its excellent chelating ability. ataman-chemicals.com It acts as a powerful sequestrant, forming stable and soluble complexes with hardness-causing ions like calcium (Ca²⁺) and magnesium (Mg²⁺). This prevents the precipitation of mineral scale (like calcium carbonate) on metal surfaces. By keeping these ions in solution, it not only prevents scale formation but also avoids under-deposit corrosion and ensures that the metal surface is accessible for the formation of the protective inhibitor film.

Dissolved Salts (Chlorides): The presence of aggressive ions like chlorides (Cl⁻) significantly increases the corrosivity (B1173158) of water. Sodium amino-tris(methylenesulphonate) has demonstrated robust performance in high-chloride environments, such as 3.5% NaCl solutions, where it can effectively reduce the corrosion rate. semanticscholar.org Its ability to form a persistent protective film, especially when combined with synergists like zinc, allows it to function even in these aggressive conditions. doi.org

Table of Compounds

| Compound Name |

|---|

| Sodium amino-tris(methylenesulphonate) |

| Aminotris(methylenephosphonic acid) |

| Zinc |

| Molybdate |

| Nitrate |

| Calcium |

| Magnesium |

| Calcium carbonate |

| Orthophosphates |

| Polyphosphates |

| Iron phosphate |

Computational and Theoretical Investigations of Molecular Behavior

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules like ATMP.

Prediction of Molecular Geometry and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional structure of the ATMP molecule. acs.orgacs.org By optimizing the molecular geometry, researchers can identify the most stable conformations, which correspond to the lowest energy states. acs.orgacs.org These calculations have shown that the ATMP molecule consists of a central nitrogen atom bonded to three methylenephosphonic acid groups. acs.org The spatial arrangement of these functional groups is crucial for the molecule's chelating and adsorption properties. acs.orgresearchgate.net Computational studies have explored various deprotonation states of ATMP, providing insights into how its structure changes with pH, which is a critical factor in its application in aqueous systems. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Determines the overall size and shape of the molecule. |

| Bond Angles | The angle formed between three atoms across at least two bonds. | Influences the molecule's steric properties and how it can interact with other molecules or surfaces. |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Describes the conformation of the molecule and the rotation around its bonds. |

Simulation of Adsorption Energies and Binding Configurations

The effectiveness of ATMP as a corrosion inhibitor is largely dependent on its ability to adsorb onto metal surfaces, forming a protective film. acs.org DFT simulations can model this adsorption process and calculate the adsorption energy, which indicates the strength of the interaction between the ATMP molecule and the metal surface. A higher adsorption energy generally corresponds to a more stable and protective film.

These simulations can also predict the most favorable binding configurations, revealing how the molecule orients itself on the surface. For phosphonates like ATMP, it is understood that the phosphonic acid groups play a key role in binding to metal surfaces, often through the oxygen atoms. The simulations can elucidate the specific atoms involved in the bonding and the nature of these chemical interactions.

Analysis of Frontier Molecular Orbitals and Charge Transfer in Inhibition

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

In the context of corrosion inhibition, the analysis of these orbitals is crucial. For an inhibitor like ATMP, a high HOMO energy suggests a strong tendency to donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond. Conversely, a low LUMO energy indicates that the molecule can accept electrons from the metal surface. This electron exchange facilitates the formation of a stable inhibitor film on the metal, thus preventing corrosion. The energy gap between the HOMO and LUMO (ΔE) is also an important parameter; a smaller energy gap generally implies higher reactivity of the molecule.

| Parameter | Definition | Implication for Corrosion Inhibition |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Higher values indicate a greater tendency to donate electrons to the metal surface. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Lower values suggest a greater ability to accept electrons from the metal surface. |

| ΔE (Energy Gap = ELUMO - EHOMO) | The energy difference between the LUMO and HOMO. | A smaller gap often correlates with higher reactivity and better inhibition efficiency. |

Molecular Dynamics (MD) Simulations of Interfacial Processes

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They are particularly useful for investigating the dynamic processes that occur at interfaces, such as the interaction of ATMP with a metal surface in an aqueous environment.

Modeling Inhibitor Diffusion and Adsorption at Metal-Water Interfaces

MD simulations can model the behavior of ATMP molecules in a solution and their subsequent diffusion towards and adsorption onto a metal surface. These simulations provide a dynamic picture of the formation of the protective inhibitor layer. By tracking the trajectories of individual molecules over time, researchers can understand the mechanisms of film formation, including the rate of adsorption and the arrangement of molecules on the surface. Such simulations are critical for understanding how the inhibitor functions in a realistic, dynamic environment. uni-ulm.deuni-ulm.de

Simulation of Solvent Effects on Molecular Conformation and Interaction

The presence of a solvent, typically water in industrial applications, has a significant impact on the conformation of the ATMP molecule and its interaction with the metal surface. Water molecules can hydrate (B1144303) the inhibitor, influencing its shape and electronic properties. aps.org MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of these effects. aps.org

These simulations can reveal how water molecules compete with the inhibitor for adsorption sites on the metal surface and how the solvent mediates the interaction between the inhibitor and the surface. Understanding these solvent effects is essential for predicting the performance of ATMP under various environmental conditions, such as different temperatures and pH levels.

Advanced Computational Approaches in Host-Guest Chemistry

While direct computational studies on Sodium amino-tris(methylenesulphonate) as a guest molecule are not extensively documented in publicly available research, the principles of host-guest chemistry involving analogous sulfonated and phosphonated compounds have been explored using advanced computational methods. These approaches offer a framework for understanding how Sodium amino-tris(methylenesulphonate) might interact with various host molecules.

Computational techniques such as Density Functional Theory (DFT) are instrumental in elucidating the nature of host-guest interactions. For instance, DFT has been employed to study the complexation of metal ions by phosphonate-bearing chelators, providing insights into the stability and structure of the resulting complexes. nih.gov These methods can be applied to model the interaction between the sulfonate groups of Sodium amino-tris(methylenesulphonate) and the binding sites of host molecules like calixarenes. beilstein-journals.orgmdpi.comtandfonline.comchemrxiv.org

Molecular dynamics (MD) simulations are another powerful tool, allowing researchers to observe the dynamic behavior of host-guest complexes over time. chemrxiv.org Such simulations can reveal the conformational changes that occur upon binding and the stability of the complex in a solvent environment. For example, MD simulations have been used to study the stability of protein-ligand complexes, a methodology that is transferable to understanding the interactions of smaller guest molecules. chemrxiv.org

The study of sulfonated calixarenes as hosts provides a relevant parallel. Computational studies on these systems have shown that the sulfonate groups play a crucial role in binding cationic guest molecules through electrostatic interactions and hydrogen bonding. beilstein-journals.orgmdpi.comtandfonline.comchemrxiv.orgnih.gov These findings suggest that the methylenesulphonate groups of Sodium amino-tris(methylenesulphonate) would be key to its binding affinity and selectivity within a host's cavity.

| Computational Method | Application in Host-Guest Chemistry | Insights Gained |

| Density Functional Theory (DFT) | Calculation of binding energies and geometries of host-guest complexes. | Understanding of interaction strength, preferred binding modes, and the role of specific functional groups. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of host-guest complexes in solution. | Assessment of complex stability, conformational flexibility, and the influence of solvent. |

| Ab initio electronic structure calculations | Determination of stable geometric structures of ions and molecules. | Prediction of the fundamental properties of interacting species. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Performance Prediction

The development of a QSAR model for Sodium amino-tris(methylenesulphonate) would involve several key steps:

Data Collection: A dataset of compounds structurally related to Sodium amino-tris(methylenesulphonate) with known activities (e.g., chelation efficiency, corrosion inhibition) would be compiled.

Molecular Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates the molecular descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability.

For instance, QSAR models have been developed for phosphonate (B1237965) and sulfonate metal-organic frameworks, highlighting the importance of structural features in determining their properties. researchgate.net Similar approaches could be used to predict the performance of Sodium amino-tris(methylenesulphonate) in applications like water treatment, where it is used to prevent scale formation. sinochlorine.comjnfuturechemical.com

| QSAR Modeling Step | Description | Relevance to Sodium amino-tris(methylenesulphonate) |

| Data Collection | Gathering experimental data on the activity of analogous compounds. | Crucial for building a predictive model for its performance as a chelating agent or scale inhibitor. |

| Descriptor Calculation | Quantifying the structural and physicochemical properties of the molecules. | Identifying the key molecular features that govern its activity. |

| Model Development | Establishing a mathematical relationship between structure and activity. | Creating a predictive tool for designing new compounds with enhanced performance. |

| Model Validation | Assessing the predictive accuracy and robustness of the model. | Ensuring the reliability of the model for practical applications. |

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, a related computational approach, could also be employed to assess the potential pharmacokinetic and toxicological profile of Sodium amino-tris(methylenesulphonate). mdpi.com

Environmental Chemical Transformations and Fate

Abiotic Degradation Pathways in Aqueous Solutions

The abiotic degradation of Sodium amino-tris(methylenesulphonate) in aqueous environments is influenced by several factors, including hydrolysis, oxidation, and photolysis.

Advanced Oxidation Processes (AOPs) have been shown to effectively degrade aminotris(methylenephosphonic acid) (ATMP). Studies investigating its degradation via persulfate photolysis and UV/H₂O₂ have provided insights into its oxidative kinetics.

In the UV/persulfate system, the degradation of ATMP was found to follow pseudo-first-order kinetics. nih.gov The second-order rate constants for the reaction of ATMP with sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (HO•) were determined, with the sulfate radical being the predominant species responsible for its degradation across a wide pH range. nih.gov The degradation was more favorable under circumneutral pH conditions and was significantly inhibited at a highly alkaline pH of 11.5. nih.gov

The UV/H₂O₂ process also proved effective in degrading ATMP, with a 77.53% transformation to orthophosphate observed within 60 minutes under specific laboratory conditions. mdpi.com The degradation rate was influenced by pH, with an initial increase in the rate as the pH was raised from 4.0 to 9.5. mdpi.com

Table 1: Second-Order Rate Constants for the Reaction of ATMP with Sulfate and Hydroxyl Radicals

| Radical Species | Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|

| Sulfate Radical (SO₄•⁻) | (2.9 ± 0.6) x 10⁷ |

| Hydroxyl Radical (HO•) | (1.1 ± 0.1) x 10⁸ |

Data from a study on the degradation of nitrilotris-methylenephosphonic acid (NTMP) by UV photolysis of persulfate. nih.gov

Table 2: ATMP Degradation Efficiency in the UV/H₂O₂ Process

| Parameter | Value |

|---|---|

| Initial ATMP Concentration | 0.10 mM |

| Initial H₂O₂ Concentration | 4.0 mM |

| pH | 8.5 |

| Reaction Time | 60 min |

| Transformation to Orthophosphate | 77.53% |

Data from a study on the UV/H₂O₂ oxidation of aminotris(methylphosphonic acid). mdpi.com

The photochemical degradation of Sodium amino-tris(methylenesulphonate) is a significant abiotic transformation pathway, particularly in the presence of certain metal ions. The photolysis of its parent acid, ATMP, is reported to be rapid in the presence of ferric ions. oecd.org Sunlight is also capable of degrading aminophosphonates like ATMP. mdpi.com

The degradation of aminophosphonates under UV irradiation or sunlight can proceed through the cleavage of C-N bonds, leading to the formation of smaller intermediate products. nih.govresearchgate.net For other aminophosphonates, such as EDTMP, the primary degradation product identified under UV irradiation is iminodi(methylenephosphonic acid) (IDMP). researchgate.net Studies on ATMP have identified IDMP as a major breakdown product during manganese-catalyzed autoxidation. researchgate.net

Biodegradation Pathways and Microbial Community Interactions

The biodegradation of Sodium amino-tris(methylenesulphonate) is generally considered to be a slow process. oecd.org In laboratory sewage treatment system simulations, there was no significant indication of ATMP degradation over a two-month period. oecd.org However, it has been noted that several microorganisms are capable of utilizing phosphonates as their sole source of carbon and phosphorus. oecd.org

The degradation that does occur can lead to the formation of primary products such as iminodi(methylenephosphonate) (IDMP) and biodegradable hydroxymethylene phosphonate (B1237965) (HMP). oecd.org IDMP can be further abiotically degraded to HMP and aminomethylene phosphonate (AMP), with AMP being biodegradable under certain environmental conditions. oecd.org Some studies suggest that the breakdown of the C-P bond in phosphonates can be facilitated by certain microorganisms. researchgate.net The susceptibility of aminopolyphosphonates to biotransformation has been tested in colonies of freshwater cyanobacteria. researchgate.netnih.gov

Sorption and Desorption Dynamics in Soil and Sediment Matrices

Sodium amino-tris(methylenesulphonate) exhibits strong adsorption to soil and sediment. oecd.org This strong binding significantly reduces its mobility in the subsurface environment. oecd.org In microcosm studies, very little of the parent acid, ATMP, could be recovered from sediments, even with stringent extraction methods, indicating a powerful association with the solid phase. oecd.org

The Freundlich isotherm constant for ATMP in different soils has been reported to be between 32 and 237, which classifies it as having low mobility in soils. oecd.org The high removal rates of ATMP observed in activated sludge treatment are primarily attributed to this strong adsorption to the sludge rather than biodegradation. oecd.org Due to this strong adsorption, the bioavailability of ATMP to sediment-dwelling organisms is considered to be low. oecd.org

Environmental Speciation and Geochemical Mobility of Metabolites

The environmental degradation of Sodium amino-tris(methylenesulphonate) leads to the formation of various metabolites. The primary abiotic and biotic degradation pathways suggest the formation of intermediates such as iminodi(methylenephosphonic acid) (IDMP), hydroxymethylphosphonic acid, and aminomethylene phosphonate (AMP). oecd.orgnih.gov

The ultimate mineralization of these intermediates is expected to produce ammonia, phosphate, and carbon dioxide. nih.gov However, detailed studies on the environmental speciation and geochemical mobility of these specific metabolites of Sodium amino-tris(methylenesulphonate) are limited in the available literature. The mobility of these charged, polar metabolites in soil and water would be governed by their own sorption characteristics and the prevailing environmental conditions such as pH and the presence of metal ions.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Sodium amino-tris(methylenesulphonate) | - |

| Aminotris(methylenephosphonic acid) | ATMP |

| Iminodi(methylenephosphonic acid) | IDMP |

| Hydroxymethylene phosphonate | HMP |

| Aminomethylene phosphonate | AMP |

| Ethylenediaminetetra(methylenephosphonic acid) | EDTMP |

| Sulfate radical | SO₄•⁻ |

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of Sodium amino-tris(methylenesulphonate). These techniques probe the interactions of molecules with electromagnetic radiation, revealing detailed information about atomic connectivity, functional groups, and three-dimensional structure.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of molecules in solution. For a molecule like Sodium amino-tris(methylenesulphonate), a comprehensive NMR analysis would involve acquiring one-dimensional (1D) spectra for ¹H, ¹³C, and ³¹P nuclei, along with two-dimensional (2D) correlation experiments.

The ¹H NMR spectrum would be expected to show a signal for the methylene (B1212753) (-CH₂-) protons. The coupling of these protons to the adjacent phosphorus atom would result in a characteristic splitting pattern. Similarly, the ¹³C NMR spectrum would display a signal for the methylene carbons, also coupled to the phosphorus atoms. blogspot.com The ³¹P NMR spectrum provides direct information about the chemical environment of the phosphorus nuclei, which is highly sensitive to pH and coordination with sodium ions. rsc.org

To definitively assign these signals and confirm the molecular backbone, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): Would be used to establish proton-proton coupling relationships, although in this specific molecule, it is less critical due to the isolated nature of the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): Correlates the ¹H signals of the methylene groups directly to their attached ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, and crucially, between protons/carbons and the ³¹P nuclei, confirming the N-CH₂-P connectivity.

These multi-dimensional techniques collectively allow for an unambiguous assignment of all NMR-active nuclei, confirming the identity and structural integrity of the compound.

Table 8.1: Expected NMR Data for Sodium amino-tris(methylenesulphonate) Structure

| Nucleus | Experiment Type | Expected Chemical Shift (ppm) Range | Key Information Provided |

| ¹H | 1D Proton | 2.5 - 4.0 | Chemical environment and coupling of methylene protons |

| ¹³C | 1D Carbon (¹H decoupled) | 45 - 60 | Chemical environment of methylene carbons; shows C-P coupling |

| ³¹P | 1D Phosphorus | 5 - 20 | Chemical environment of the phosphonate (B1237965) group |

| ¹H-¹³C | HSQC | N/A | Direct correlation between CH₂ protons and their carbons |

| ¹H-¹³C | HMBC | N/A | Confirms connectivity between CH₂ groups and phosphorus |

Single-Crystal and Powder X-ray Diffraction (XRD) for Solid-State Structures

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique is applied in two primary modes: single-crystal XRD and powder XRD (PXRD).

Single-Crystal X-ray Diffraction provides the most precise structural information. The first, and often most challenging, step is to grow a suitable single crystal of the compound. wikipedia.org This crystal is then exposed to a monochromatic X-ray beam, which diffracts into a unique pattern of reflections. By analyzing the positions and intensities of these diffracted spots, researchers can calculate the electron density map of the molecule and thereby determine:

The precise spatial coordinates of each atom (C, N, O, P, Na).

Bond lengths, bond angles, and torsion angles.

The crystal lattice parameters and space group.

The nature of intermolecular interactions, such as hydrogen bonding and coordination of sodium ions with the phosphonate oxygen atoms.

Powder X-ray Diffraction (PXRD) is used on a microcrystalline sample and provides a fingerprint pattern characteristic of a specific crystalline phase. nist.govnist.gov While it does not typically yield a full atomic structure on its own, it is invaluable for:

Identifying the crystalline phase of a bulk sample.

Assessing sample purity by detecting the presence of other crystalline forms or impurities.

Monitoring phase transitions as a function of temperature or pressure.

Refining lattice parameters.

While specific crystallographic data for Sodium amino-tris(methylenesulphonate) is not widely published, the methodology remains the gold standard for solid-state characterization of this and related phosphonate compounds. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound. Recent studies have performed detailed vibrational analysis of the parent acid, Aminotris(methylenephosphonic acid) (ATMP), using both experimental and theoretical (Density Functional Theory, DFT) methods. acs.orgacs.orgacs.org

The key vibrational modes for Sodium amino-tris(methylenesulphonate) would include:

P=O and P-O Stretching: The phosphonate group (-PO₃²⁻) exhibits strong, characteristic vibrations. Symmetrical and asymmetrical stretching of the P-O bonds typically appear as strong bands in the FTIR spectrum.

C-H Stretching and Bending: The methylene (-CH₂-) groups give rise to stretching vibrations just below 3000 cm⁻¹ and various bending (scissoring, wagging, twisting) modes at lower frequencies.

C-N Stretching: The stretching vibration of the central carbon-nitrogen bond is also detectable.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations which may be weak or inactive in the IR spectrum. acs.org Analysis of both FTIR and Raman spectra allows for a comprehensive profile of the compound's functional groups, confirming its molecular identity.

Table 8.2: Key Vibrational Frequencies for Aminophosphonates

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

| P-O Stretching | 900 - 1150 | FTIR, Raman |

| P=O Stretching | 1100 - 1250 | FTIR, Raman |

| C-H Stretching (CH₂) | 2850 - 2960 | FTIR, Raman |

| C-H Bending (CH₂) | 1350 - 1470 | FTIR, Raman |

| C-N Stretching | 1000 - 1250 | FTIR, Raman |

Data derived from studies on related aminophosphonates. acs.orgmdpi.com

Advanced Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques are essential for separating complex mixtures, while mass spectrometry provides information on molecular weight and elemental composition. The combination of these methods is a cornerstone of modern analytical chemistry for purity assessment and the identification of related substances.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Degradation Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for analyzing the purity of Sodium amino-tris(methylenesulphonate) and identifying potential impurities or degradation products. mdpi.com Due to the highly polar and chelating nature of aminophosphonates, their analysis presents unique challenges, often leading to poor chromatographic peak shape and matrix effects. researchgate.netnih.gov

Specialized methods have been developed to overcome these issues:

Ion-Pair Chromatography: A reagent is added to the mobile phase to form a neutral ion pair with the charged phosphonate, improving its retention on a standard reversed-phase column (e.g., C18).

Ion Chromatography (IC-MS/MS): This technique uses ion-exchange columns for separation, which is well-suited for highly charged analytes. The eluent is then passed through a suppressor to reduce the background ion concentration before entering the mass spectrometer, enabling sensitive detection. lcms.cz

Sample Pre-treatment: To mitigate matrix effects, especially in complex samples, a clean-up step using a strong cation exchange resin is often employed to remove interfering metal ions that can complex with the analyte. researchgate.netnih.gov

Once separated by chromatography, the mass spectrometer provides crucial data. Electrospray ionization (ESI) in negative mode is typically used. High-resolution mass spectrometry (HRMS), for instance with an Orbitrap analyzer, can determine the accurate mass of the parent ion and any related substances, allowing for the calculation of their elemental formulas. mdpi.com Tandem mass spectrometry (MS/MS) is used to fragment the ions, providing structural information that helps to identify unknown degradation products or impurities.

Table 8.3: Example IC-MS/MS Conditions for Aminophosphonate Analysis

| Parameter | Condition |

| Separation Column | Anion Exchange (e.g., Dionex IonPac™ AS21) |

| Mobile Phase | Potassium Hydroxide (KOH) Gradient |

| Suppressor | Anion Self-Regenerating Suppressor (ASRS) |

| MS Ionization | Electrospray Ionization (ESI), Negative Mode |

| MS Detection | Triple Quadrupole (Selected Reaction Monitoring) |

Based on typical methods for phosphonate analysis. lcms.cz

Gas Chromatography (GC) and Elemental Analysis